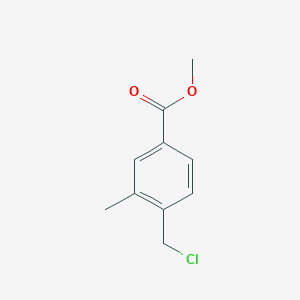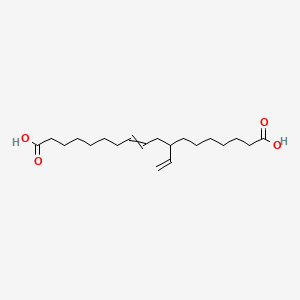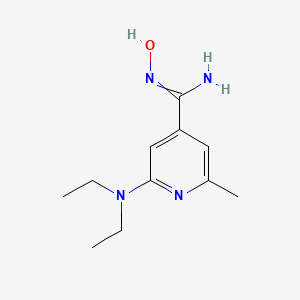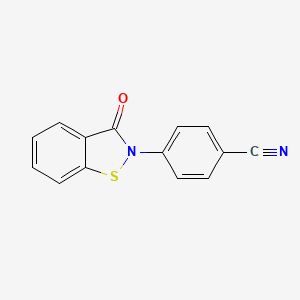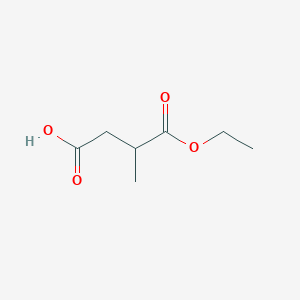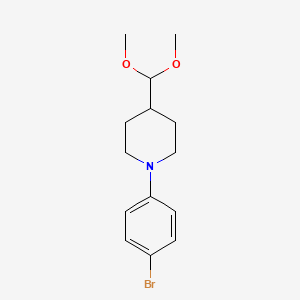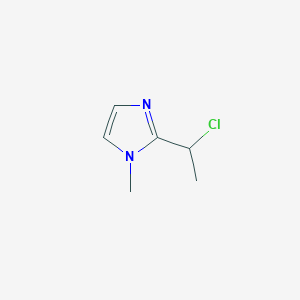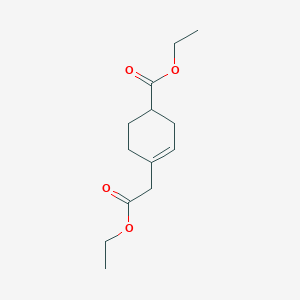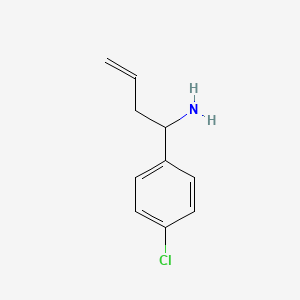![molecular formula C13H22ClN B13973685 8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)
8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane is a spirocyclic compound characterized by a unique structure that includes a cyclopropyl group and a chloromethyl substituent. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane typically involves the reaction of cyclopropylamine with a suitable chloromethylating agent. One common method involves the use of chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of spirocyclic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the cyclopropyl group or other parts of the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of reduced spirocyclic derivatives.
Applications De Recherche Scientifique
8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The cyclopropyl group may contribute to the compound’s stability and ability to interact with hydrophobic regions of proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Azaspiro[4.5]decane: Lacks the chloromethyl and cyclopropyl groups, making it less reactive.
2,8-Diazaspiro[4.5]decane: Contains an additional nitrogen atom, which can alter its chemical and biological properties.
1,4-Dioxa-8-azaspiro[4.5]decane: Contains oxygen atoms, which can affect its reactivity and solubility.
Uniqueness
8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane is unique due to its combination of a chloromethyl group and a cyclopropyl group within a spirocyclic framework. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H22ClN |
|---|---|
Poids moléculaire |
227.77 g/mol |
Nom IUPAC |
8-(chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C13H22ClN/c14-9-11-3-5-13(6-4-11)7-8-15(10-13)12-1-2-12/h11-12H,1-10H2 |
Clé InChI |
CWNUQLHEXWCIAI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CCC3(C2)CCC(CC3)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


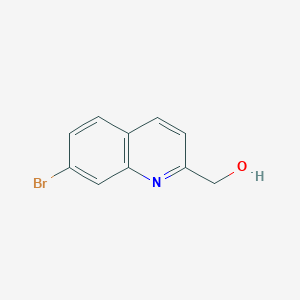

![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)

